molecular formula C16H13ClO3 B12702469 alpha-(4-Chlorophenyl)-6-methoxy-2-benzofuranmethanol CAS No. 117238-42-3

alpha-(4-Chlorophenyl)-6-methoxy-2-benzofuranmethanol

Katalognummer: B12702469
CAS-Nummer: 117238-42-3
Molekulargewicht: 288.72 g/mol
InChI-Schlüssel: WBZANYWJZPBHQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-(4-Chlorophenyl)-6-methoxy-2-benzofuranmethanol is a complex organic compound characterized by its unique chemical structure This compound features a benzofuran core substituted with a methoxy group and a chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Chlorophenyl)-6-methoxy-2-benzofuranmethanol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with 2-hydroxy-6-methoxybenzofuran in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-(4-Chlorophenyl)-6-methoxy-2-benzofuranmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorophenyl-6-methoxy-2-benzofuranone, while reduction could produce 4-chlorophenyl-6-methoxy-2-benzofuranamine.

Wissenschaftliche Forschungsanwendungen

Alpha-(4-Chlorophenyl)-6-methoxy-2-benzofuranmethanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of alpha-(4-Chlorophenyl)-6-methoxy-2-benzofuranmethanol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the context of its application, such as inhibiting microbial growth or modulating cellular signaling pathways in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chlorophenyl-6-methoxy-2-benzofuranone
  • 4-Chlorophenyl-6-methoxy-2-benzofuranamine
  • 4-Bromophenyl-6-methoxy-2-benzofuranmethanol

Uniqueness

Alpha-(4-Chlorophenyl)-6-methoxy-2-benzofuranmethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for targeted research and applications.

Eigenschaften

CAS-Nummer

117238-42-3

Molekularformel

C16H13ClO3

Molekulargewicht

288.72 g/mol

IUPAC-Name

(4-chlorophenyl)-(6-methoxy-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C16H13ClO3/c1-19-13-7-4-11-8-15(20-14(11)9-13)16(18)10-2-5-12(17)6-3-10/h2-9,16,18H,1H3

InChI-Schlüssel

WBZANYWJZPBHQC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C=C(O2)C(C3=CC=C(C=C3)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.